molecular formula C13H12O2 B1194992 2,4'-Dihydroxydiphenylmethane CAS No. 2467-03-0

2,4'-Dihydroxydiphenylmethane

Cat. No.: B1194992
CAS No.: 2467-03-0
M. Wt: 200.23 g/mol
InChI Key: LVLNPXCISNPHLE-UHFFFAOYSA-N
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Description

2,4’-Dihydroxydiphenylmethane is an organic compound with the chemical formula C₁₃H₁₂O₂. It is a white to yellowish powder that is soluble in organic solvents such as ethanol, dichloromethane, and benzene at room temperature . This compound is primarily used as an intermediate in the production of dyes and photosensitizers. It also serves as an important structural unit in organic synthesis for the preparation of various organic compounds .

Biochemical Analysis

Biochemical Properties

2,4’-Dihydroxydiphenylmethane plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo phase II biotransformations to form glucuronide and sulfate conjugates . These interactions are crucial for its metabolism and excretion from the body. The compound’s phenolic groups allow it to form hydrogen bonds with proteins and enzymes, influencing their activity and stability.

Cellular Effects

2,4’-Dihydroxydiphenylmethane affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it exhibits estrogenic, progesteronic, and anti-androgenic effects, which can alter hormone levels and receptor activities . These hormonal changes can impact cell proliferation, differentiation, and apoptosis, leading to significant effects on cellular function.

Molecular Mechanism

The molecular mechanism of 2,4’-Dihydroxydiphenylmethane involves its binding interactions with biomolecules. It can bind to estrogen receptors, mimicking the action of natural estrogens and altering gene expression . Additionally, it can inhibit or activate enzymes involved in metabolic pathways, affecting the overall metabolic flux. These interactions at the molecular level are critical for understanding the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4’-Dihydroxydiphenylmethane can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can degrade into various metabolites, which may have different biological activities . Long-term exposure to the compound can lead to cumulative effects on cells, including changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of 2,4’-Dihydroxydiphenylmethane vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity. At high doses, it can cause toxic or adverse effects, including hormonal imbalances and organ damage . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

2,4’-Dihydroxydiphenylmethane is involved in several metabolic pathways. It undergoes phase II biotransformations, forming glucuronide and sulfate conjugates . These metabolic pathways are essential for its detoxification and excretion from the body. The compound’s interactions with enzymes and cofactors in these pathways can influence metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 2,4’-Dihydroxydiphenylmethane within cells and tissues are mediated by various transporters and binding proteins. It can be transported across cell membranes via specific transporters, influencing its localization and accumulation within cells . The compound’s distribution within tissues can affect its biological activity and toxicity.

Subcellular Localization

2,4’-Dihydroxydiphenylmethane’s subcellular localization is crucial for its activity and function. It can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . These localization mechanisms are essential for understanding the compound’s effects on cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,4’-Dihydroxydiphenylmethane involves the reaction of phenol with formaldehyde in the presence of an inorganic acidic catalyst. The reaction is typically conducted at a temperature range of 85-100°C, which favors the formation of the 2,4’-isomer . The process can be carried out under atmospheric pressure, and the molar ratio of phenol to formaldehyde is kept relatively low to enhance selectivity and productivity .

Industrial Production Methods

In industrial settings, the production of 2,4’-Dihydroxydiphenylmethane follows a similar synthetic route. High purity phenol and formaldehyde are reacted in the presence of an inorganic acidic catalyst. The reaction conditions are optimized to achieve high selectivity for the 2,4’-isomer and to ensure efficient recycling of the spent catalyst . This method is energy-efficient and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,4’-Dihydroxydiphenylmethane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: It can be reduced to form corresponding hydroxy derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated derivatives of 2,4’-Dihydroxydiphenylmethane.

Scientific Research Applications

2,4’-Dihydroxydiphenylmethane has a wide range of applications in scientific research:

Comparison with Similar Compounds

2,4’-Dihydroxydiphenylmethane can be compared with other similar compounds such as:

    Bisphenol A: Used in the production of polycarbonate plastics and epoxy resins.

    Bisphenol F: Similar to Bisphenol A but with different structural properties and applications.

    Bisphenol S: An alternative to Bisphenol A with improved thermal stability.

Uniqueness

2,4’-Dihydroxydiphenylmethane is unique due to its specific isomeric form, which provides distinct reactivity and selectivity in chemical reactions. Its ability to serve as a versatile building block in organic synthesis and its applications in various fields make it a valuable compound .

Properties

IUPAC Name

2-[(4-hydroxyphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h1-8,14-15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLNPXCISNPHLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044890
Record name 2-[(4-Hydroxyphenyl)methyl]phenol
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2467-03-0
Record name 2,4′-Dihydroxydiphenylmethane
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URL https://commonchemistry.cas.org/detail?cas_rn=2467-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,4'-Bisphenol F
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Record name 2,4'-Dihydroxydiphenylmethane
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Record name Phenol, 2-[(4-hydroxyphenyl)methyl]-
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Record name 2-[(4-Hydroxyphenyl)methyl]phenol
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Record name o-[(4-hydroxyphenyl)methyl]phenol
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Record name 2,4'-BISPHENOL F
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Synthesis routes and methods

Procedure details

Several methods are known in the art for the production of dihydroxydiphenylmethanes. Japanese Patent Jpn. Kokai Tokkyo Koho JP 0687775 (CA 121:57131) discloses a method for the condensation of phenol with aqueous formaldehyde using phosphotungstic acid which consists of 10:43:47 ratio of 2,2′-, 2,4′- and 4,4′-dihydroxydiphenylmethane isomers. EP 331, 172: CA 112:7160 discloses a method for reacting phenol with formaldehyde in the presence of an activated clay at 80° C. for 2 hours to give 38.8% of 4,4′-, 15.8% of 2,2′-, and 38.4% of 2,4′-dihydroxydiphenylmethane and 7.0% oligomer JP 63, 238, 632: CA 116: 75045 discloses a method for reacting phenol with formaldehyde in the presence of activated clay catalyst to give 2,2′-, 2,4′-, and 4,4′dihydroxydiphenylmethane in the ratio of 17.1: 41.4:44.5.
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dihydroxydiphenylmethanes
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2,4′- and 4,4′-dihydroxydiphenylmethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary focus of the research conducted on 2,4'-Dihydroxydiphenylmethane in the provided articles?

A1: The research primarily focuses on understanding how this compound, as a model compound for phenolic resins, degrades when exposed to radiation. [] This is important because phenolic resins, like phenol-formaldehyde resins, are used in various applications, and their degradation under radiation can impact their performance and longevity.

Q2: How was this compound studied in the context of radiation exposure?

A2: Researchers irradiated this compound with a 1 MeV electron source to simulate the effects of radiation exposure. [] They then analyzed the resulting products of this irradiation to understand the mechanisms of degradation. This approach provides valuable insights into the structural changes that occur within the compound when exposed to radiation.

Q3: Beyond its role as a model compound for radiation studies, are there other synthesis pathways explored for this compound?

A3: Yes, research also delves into the preparation of this compound and its closely related compound, 2,4-Dihydroxydiphenylmethane. [] This suggests ongoing interest in understanding different synthesis routes for these compounds, which could be relevant for various applications, including potentially developing new materials or optimizing existing ones.

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